

Influence of 1-Tridecene Comonomer on the Crystallinity of Polyethylene: A Comparative Guide

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Compound of Interest

Compound Name: 1-Tridecene

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This guide provides a comprehensive comparison of the influence of **1-tridecene** as a comonomer on the crystallinity of polyethylene. Due to the limited availability of direct experimental data for **1-tridecene**, this guide leverages analogous data from studies on other long-chain α -olefins, such as 1-dodecene (C12), 1-tetradecene (C14), and 1-hexadecene (C16), to project the expected impact on polyethylene's crystalline structure. The incorporation of α -olefin comonomers into the polyethylene backbone is a well-established method for modifying its thermal and mechanical properties by disrupting the regularity of the polymer chains and, consequently, its ability to crystallize.

The Role of 1-Tridecene in Modifying Polyethylene Crystallinity

The introduction of **1-tridecene**, a C13 α -olefin, as a comonomer in ethylene polymerization introduces long-chain branches into the linear polyethylene backbone. These branches act as defects in the crystal lattice, hindering the folding and packing of polymer chains into the highly ordered lamellar structures that characterize crystalline polyethylene.^{[1][2]} As the concentration of **1-tridecene** increases, the degree of disruption becomes more pronounced, leading to a systematic reduction in the overall crystallinity of the polymer. This modification results in a material with lower density, reduced stiffness, and a lower melting point, which can be

advantageous for applications requiring enhanced flexibility and a broader processing window.
[\[2\]](#)[\[3\]](#)

Comparative Performance Data

The following table summarizes the expected trend in the thermal and crystalline properties of polyethylene as a function of **1-tridecene** comonomer content, based on data from analogous long-chain α -olefins.

1-Tridecene Content (mol%)	Expected Crystallinity (%)	Expected Melting Temperature (°C)	Expected Density (g/cm ³)
0 (HDPE)	60 - 80	130 - 137	0.95 - 0.97
1 - 3	50 - 65	120 - 128	0.93 - 0.94
3 - 6	40 - 55	110 - 120	0.92 - 0.93
6 - 10	30 - 45	100 - 115	0.91 - 0.92
> 10	< 30	< 100	< 0.91

Note: The values presented in this table are estimations based on published data for polyethylene copolymers with other long-chain α -olefins and are intended to illustrate the general trend.

Experimental Protocols

The determination of polyethylene crystallinity is primarily conducted using Differential Scanning Calorimetry (DSC) and Wide-Angle X-ray Diffraction (WAXD).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the melting of the crystalline portion of the polymer. The degree of crystallinity can be calculated from the heat of fusion.

Methodology:

- **Sample Preparation:** A small sample of the polyethylene-co-**1-tridecene** (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
- **Instrument Setup:** A differential scanning calorimeter is purged with an inert gas (e.g., nitrogen) to prevent oxidation.
- **Thermal Program:**
 - The sample is heated from ambient temperature to a temperature above its melting point (e.g., 200°C) at a constant heating rate (e.g., 10°C/min) to erase its thermal history.
 - The sample is held at this temperature for a few minutes to ensure complete melting.
 - The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its crystallization point (e.g., 25°C).
 - A second heating scan is performed at the same heating rate from the low temperature to above the melting point. The data from this second heating scan is used for analysis.
- **Data Analysis:** The heat of fusion (ΔH_f) is determined by integrating the area under the melting peak in the second heating curve. The percent crystallinity (%Xc) is calculated using the following equation:

$$\%X_c = (\Delta H_f / \Delta H_{fo}) * 100$$

where ΔH_{fo} is the heat of fusion of 100% crystalline polyethylene (a literature value, typically around 293 J/g).

Wide-Angle X-ray Diffraction (WAXD)

WAXD analyzes the diffraction pattern of X-rays passing through the polymer sample to distinguish between the ordered crystalline regions and the disordered amorphous regions.

Methodology:

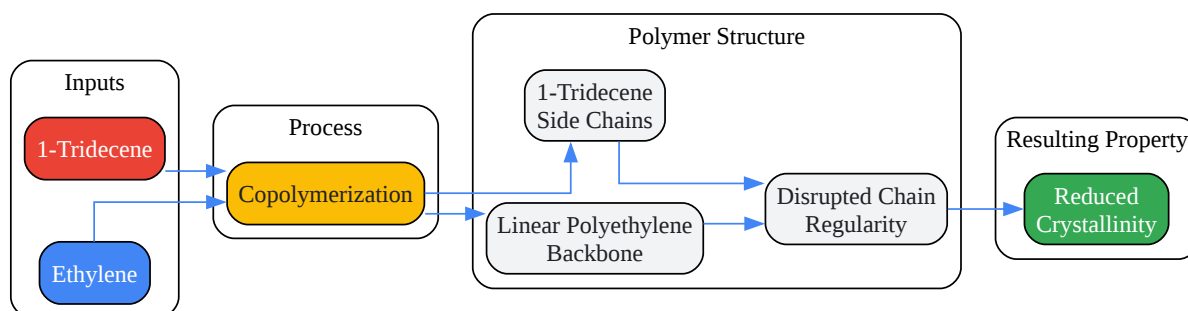
- **Sample Preparation:** A thin film or a pressed plaque of the polyethylene-co-**1-tridecene** is prepared with a flat, uniform surface.

- Instrument Setup: A WAXD instrument equipped with a monochromatic X-ray source (e.g., Cu K α radiation) and a detector is used.
- Data Collection: The sample is irradiated with the X-ray beam, and the scattered X-rays are collected over a range of diffraction angles (2θ), typically from 10° to 40° .
- Data Analysis:
 - The resulting diffraction pattern shows sharp peaks corresponding to the crystalline planes and a broad halo corresponding to the amorphous component.
 - The total area under the diffraction pattern is separated into the crystalline peak areas (A_c) and the amorphous halo area (A_a).
 - The percent crystallinity (%Xc) is calculated using the following equation:

$$\%Xc = [A_c / (A_c + A_a)] * 100$$

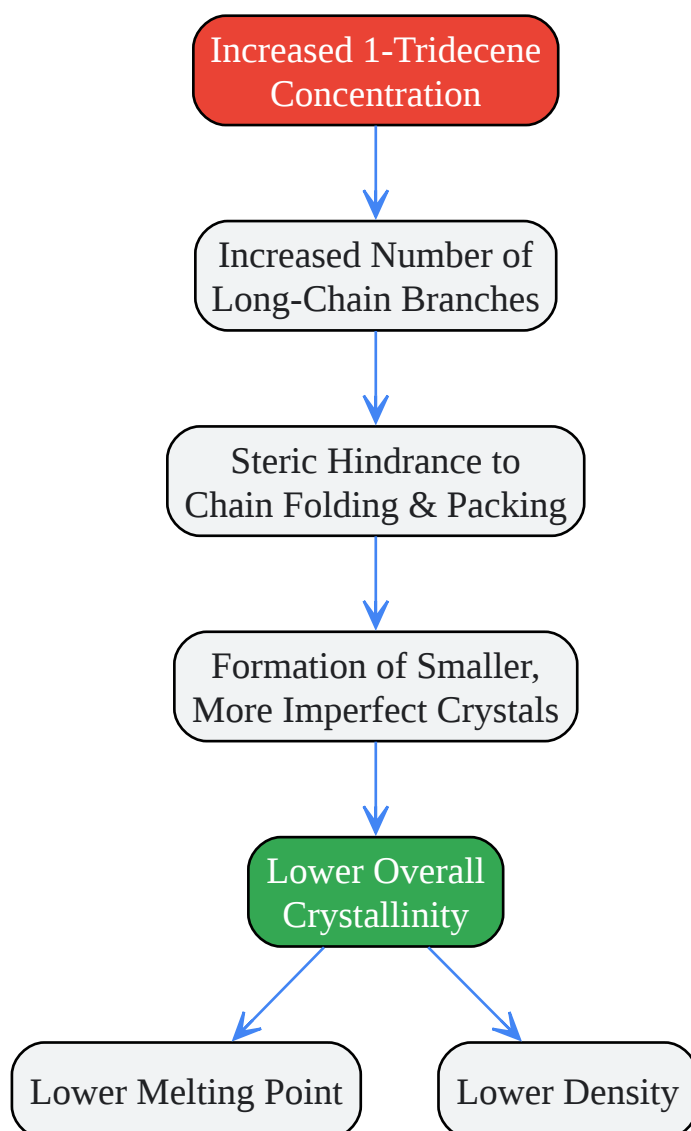
Visualizing the Influence of 1-Tridecene

The following diagrams illustrate the logical relationship between the incorporation of **1-tridecene** and its effect on the crystalline structure of polyethylene.



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Caption: Polymerization workflow showing the incorporation of **1-tridecene**.



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Caption: Consequence of increased **1-tridecene** on polyethylene properties.

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